molecular formula C23H17ClN2O4 B242084 1-(4-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B242084
M. Wt: 420.8 g/mol
InChI Key: XWKFHCCNVZATIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to the class of chromenopyrroles. It has been studied for its potential applications in the field of medicinal chemistry due to its interesting pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been proposed that it acts by inhibiting the NF-κB signaling pathway, which is involved in the regulation of various cellular processes including inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antioxidant activities. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potential as a lead compound for the development of new drugs for the treatment of cancer and other diseases. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 1-(4-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of this compound to identify more potent analogs. Additionally, the potential of this compound as a drug candidate for the treatment of various diseases should be further explored in preclinical and clinical studies.
In conclusion, this compound is a synthetic compound that exhibits interesting pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities. It has been studied for its potential applications in the field of medicinal chemistry. Further research is needed to optimize the synthesis method, investigate the structure-activity relationship, and explore the potential of this compound as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a multi-step process that involves the condensation of 4-chlorobenzaldehyde and 5-methylisoxazole-3-carbaldehyde to form a Schiff base. This Schiff base is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to form a dihydropyrrole intermediate. The final compound is obtained by oxidative cyclization of the dihydropyrrole intermediate using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as the oxidant.

Scientific Research Applications

1-(4-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential applications in the field of medicinal chemistry. It exhibits interesting pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the growth of various cancer cell lines including breast, colon, and lung cancer cells.

properties

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17ClN2O4/c1-11-8-16-17(9-12(11)2)29-22-19(21(16)27)20(14-4-6-15(24)7-5-14)26(23(22)28)18-10-13(3)30-25-18/h4-10,20H,1-3H3

InChI Key

XWKFHCCNVZATIN-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC(=C(C=C4C3=O)C)C)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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